molecular formula C21H16N2O2 B12874755 [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-40-2

[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B12874755
CAS No.: 70598-40-2
M. Wt: 328.4 g/mol
InChI Key: HKKWTHKBRQQKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is a complex organic compound that features a naphthalene ring, a phenyl ring, and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple aromatic rings and functional groups makes it a versatile molecule for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the naphthalene and phenyl groups. The final step involves the formation of the acetic acid moiety.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Naphthalene and Phenyl Groups: The naphthalene and phenyl groups can be introduced through Friedel-Crafts acylation reactions, where the pyrazole ring acts as the nucleophile.

    Formation of Acetic Acid Moiety: The final step involves the carboxylation of the intermediate compound to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)propanoic acid
  • 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)butanoic acid
  • 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)pentanoic acid

Uniqueness

2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

70598-40-2

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C21H16N2O2/c24-20(25)13-18-14-23(19-8-2-1-3-9-19)22-21(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-12,14H,13H2,(H,24,25)

InChI Key

HKKWTHKBRQQKRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.